Cas no 57688-14-9 (4-(2-bromophenoxy)aniline)

4-(2-Bromophenoxy)aniline is a brominated aromatic amine compound featuring a phenoxy linker between a bromophenyl group and an aniline moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The bromine substituent enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its aniline group allows for derivatization via diazotization or acylation. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended. Its well-defined molecular architecture enables precise incorporation into complex target molecules.
4-(2-bromophenoxy)aniline structure
4-(2-bromophenoxy)aniline structure
Product Name:4-(2-bromophenoxy)aniline
CAS No:57688-14-9
MF:C12H10BrNO
MW:264.1179022789
CID:858818
Update Time:2026-04-29

4-(2-bromophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromophenoxy)aniline
    • 4-(2-bromophenoxy)Benzenamine

Computed Properties

  • Exact Mass: 262.99500

Experimental Properties

  • PSA: 35.25000
  • LogP: 4.40480

4-(2-bromophenoxy)aniline Pricemore >>

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Additional information on 4-(2-bromophenoxy)aniline

Chemical Profile of 4-(2-bromophenoxy)aniline (CAS No. 57688-14-9)

4-(2-bromophenoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 57688-14-9, is a significant intermediate in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. This compound, featuring a brominated phenyl ring linked to an aniline moiety via a phenoxy group, exhibits unique structural and electronic properties that make it valuable for developing novel molecular architectures.

The molecular structure of 4-(2-bromophenoxy)aniline consists of a bromine substituent on a phenyl ring, which is further connected to an aniline group through an oxygen atom. This arrangement imparts both electrophilic and nucleophilic characteristics to the molecule, facilitating diverse chemical transformations. The presence of the bromine atom, in particular, enhances reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a versatile building block for constructing complex heterocycles and functionalized aromatic systems.

In recent years, 4-(2-bromophenoxy)aniline has garnered attention in medicinal chemistry due to its potential as a precursor for biologically active compounds. Researchers have explored its utility in synthesizing kinase inhibitors, anticancer agents, and antimicrobial agents. For instance, derivatives of this compound have been investigated for their ability to modulate tyrosine kinase activity, which is crucial in targeting various forms of cancer. The phenoxy-aniline scaffold is particularly appealing because it can be easily modified to introduce additional pharmacophores, thereby tailoring the biological profile of the final product.

The pharmaceutical industry has leveraged 4-(2-bromophenoxy)aniline in the development of small-molecule drugs that interact with specific protein targets. Its incorporation into drug candidates has shown promise in preclinical studies, where it demonstrated favorable pharmacokinetic properties and reduced toxicity compared to earlier analogs. The bromine atom serves as a handle for further functionalization via palladium-catalyzed reactions, allowing chemists to introduce diverse substituents at precise positions within the molecule. This flexibility is essential for optimizing drug efficacy and minimizing side effects.

Beyond pharmaceutical applications, 4-(2-bromophenoxy)aniline finds utility in agrochemical research. Its structural features are conducive to designing compounds that exhibit herbicidal or pesticidal activity. By modifying the substituents on the phenyl rings or introducing additional functional groups, scientists can generate molecules that disrupt specific biological pathways in weeds or pests while maintaining environmental safety. The compound’s ability to undergo selective transformations ensures that agrochemical formulations can be tailored for maximum effectiveness with minimal ecological impact.

The synthesis of 4-(2-bromophenoxy)aniline typically involves multi-step organic reactions starting from commercially available precursors such as 2-bromoiodobenzene and aniline derivatives. Advanced synthetic methodologies, including transition-metal catalysis and flow chemistry techniques, have been employed to improve yield and scalability. These innovations not only enhance production efficiency but also enable the synthesis of enantiomerically pure forms of the compound when required for stereochemically sensitive applications.

Recent advances in computational chemistry have further accelerated the design and optimization of derivatives of 4-(2-bromophenoxy)aniline. Molecular modeling studies predict optimal substituent patterns that enhance binding affinity to biological targets while minimizing off-target interactions. Such computational insights guide experimental efforts toward high-throughput screening campaigns, significantly reducing the time required to identify lead compounds for drug development.

The versatility of 4-(2-bromophenoxy)aniline extends to materials science applications as well. Its aromatic structure and functionalizable side chains make it suitable for developing organic semiconductors or luminescent materials used in optoelectronic devices. Researchers have explored its incorporation into polymer matrices to enhance charge transport properties or into coordination complexes with metal ions to create luminescent probes for biochemical assays.

In conclusion,4-(2-bromophenoxy)aniline (CAS No. 57688-14-9) represents a cornerstone intermediate in synthetic chemistry with broad implications across multiple disciplines. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and advanced materials science. As research continues to uncover new synthetic strategies and biological functions,4-(2-bromophenoxy)aniline will undoubtedly remain at the forefront of molecular innovation.

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